5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron
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Overview
Description
5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron is a complex organometallic compound with the molecular formula C10H8Br2Fe. This compound is notable for its unique structure, which includes a brominated cyclopentadiene ring coordinated to an iron center. It is used in various fields of scientific research due to its interesting chemical properties and reactivity.
Mechanism of Action
Target of Action
5-Bromocyclopenta-1,3-diene: The primary target of 5-Bromocyclopenta-1,3-diene is the water molecule. It reacts differently in water due to the stability of its intermediate carbocations .
Bromocyclopentane: Bromocyclopentane is an alkyl halide that primarily targets magnesium turnings in dry tetrahydrofuran, making cyclopentyl Grignard reagent, a main precursor in the synthesis of Ketamine .
Iron: Iron primarily targets erythrocytes (red blood cells). It is an essential constituent of hemoglobin, cytochrome, and other components of respiratory enzyme systems .
Mode of Action
5-Bromocyclopenta-1,3-diene: 5-Bromocyclopenta-1,3-diene reacts with water via an SN1 mechanism. The rate of this reaction is slower compared to similar compounds due to the less stable intermediate carbocation formed by heterolytic cleavage of the C–Br bond .
Bromocyclopentane: Bromocyclopentane reacts with magnesium turnings in dry tetrahydrofuran to form cyclopentyl Grignard reagent .
Iron: Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues .
Biochemical Pathways
5-Bromocyclopenta-1,3-diene: Bromocyclopentane:Iron: Iron is necessary for the production of hemoglobin. Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Pharmacokinetics
It is known that high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress .
Result of Action
5-Bromocyclopenta-1,3-diene: Bromocyclopentane:Iron: Iron’s action results in the formation of hemoglobin, which is critical for oxygen delivery from the lungs to other tissues. Iron deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .
Action Environment
The action of these compounds can be influenced by various environmental factors. For instance, the reaction of 5-Bromocyclopenta-1,3-diene with water can be influenced by the water’s pH and temperature . The action of iron can be influenced by dietary iron intake, menstruation, increased iron loss from sweating, and increased risk for GI bleeding and exercise-induced inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron typically involves the reaction of bromocyclopentadiene with iron pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
C5H5Br+Fe(CO)5→C5H4Br-Fe(CO)3+2CO
The reaction mixture is usually heated to reflux to ensure complete reaction. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines (R-NH2), thiols (R-SH)
Major Products Formed
Oxidation: Formation of iron(III) complexes
Reduction: Formation of iron(0) or iron(I) complexes
Substitution: Formation of substituted cyclopentadiene derivatives
Scientific Research Applications
5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential use in bioinorganic chemistry, particularly in the study of iron-containing enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique reactivity and coordination properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the bromine atoms, leading to different reactivity and applications.
Ferrocene: Another iron-containing compound with a sandwich structure, widely used in organometallic chemistry.
Bromocyclopentane: Lacks the iron center, making it less versatile in terms of coordination chemistry.
Uniqueness
5-Bromocyclopenta-1,3-diene;bromocyclopentane;iron is unique due to the presence of both bromine atoms and an iron center, which provides a combination of reactivity and coordination properties not found in simpler compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromocyclopenta-1,3-diene;bromocyclopentane;iron |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4Br.Fe/c2*6-5-3-1-2-4-5;/h2*1-4H;/q-5;-1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDKKQVRHIPMBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1[CH-][CH-][C-]([CH-]1)Br.C1=C[C-](C=C1)Br.[Fe] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2Fe-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293-65-8 |
Source
|
Record name | Ferrocene, 1,1'-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001293658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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